3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzodioxole and dimethylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers often explore these activities to develop new therapeutic agents.
Medicine
The compound and its derivatives may be investigated for their potential use in drug development. Their ability to interact with biological targets makes them candidates for pharmaceutical research.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar chemical properties.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety often have similar reactivity and applications.
Dimethylphenyl Derivatives: These compounds are known for their stability and are used in various chemical syntheses.
Uniqueness
What sets 3-(2H-1,3-BENZODIOXOL-5-YL)-5-{[5-(3,4-DIMETHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-1,2,4-OXADIAZOLE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16N4O4 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O4/c1-11-3-4-14(7-12(11)2)20-23-22-18(27-20)9-17-21-19(24-28-17)13-5-6-15-16(8-13)26-10-25-15/h3-8H,9-10H2,1-2H3 |
InChI Key |
AXSOJRUQYNYTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
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